6-BROMO-2-METHYL-4-{3-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE
Description
Properties
IUPAC Name |
6-(6-bromo-2-methylquinolin-4-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN5S/c1-11-9-15(14-10-13(20)7-8-16(14)21-11)18-24-25-17(22-23-19(25)26-18)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCQSXLRJQFQFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)C3=NN4C(=NN=C4S3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-2-METHYL-4-{3-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE typically involves multi-step reactions starting from readily available precursors. One common approach involves the reaction of 2-methylquinoline with bromine to introduce the bromo substituent. This is followed by the formation of the triazolothiadiazole ring through a cyclization reaction involving 3-phenyl-1,2,4-triazole and a suitable thiadiazole precursor .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
6-BROMO-2-METHYL-4-{3-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse quinoline derivatives .
Scientific Research Applications
6-BROMO-2-METHYL-4-{3-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-BROMO-2-METHYL-4-{3-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Analogues of Triazolothiadiazole-Quinoline Hybrids
The following compounds share structural similarities with the target molecule, differing in substituents, heterocyclic systems, or biological activities:
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formulas.
Key Observations
Substituent Effects on Bioactivity: Nitro (NO2) and bromo (Br) groups enhance electron-withdrawing effects, improving binding to biological targets like TNF-α or bacterial enzymes . The spirodione side chain in 8a increases molecular complexity and antibacterial efficacy, suggesting that bulky substituents may improve selectivity .
Synthetic Routes: Triazolothiadiazole-quinoline hybrids are typically synthesized via cyclocondensation of thiosemicarbazides with carboxylic acids or via coupling reactions under POCl3 or glacial acetic acid catalysis ( ) . In contrast, quinazolinone derivatives (e.g., BQ1) are prepared by refluxing benzoxazinones with amino reagents, highlighting divergent strategies for nitrogen-rich heterocycles .
Thermal Stability: Higher melting points (e.g., 7c: 176°C, BQ1: 255–260°C) correlate with increased molecular rigidity and intermolecular interactions (e.g., hydrogen bonding in quinazolinones) .
Biological Activity Trends :
Biological Activity
6-BROMO-2-METHYL-4-{3-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE is a complex heterocyclic compound with significant potential in medicinal chemistry. It belongs to the broader family of quinoline derivatives and triazolothiadiazoles, both known for their diverse biological activities including antimicrobial and anticancer properties. This article explores the biological activity of this compound based on existing research and findings.
Molecular Structure and Properties
The molecular formula of 6-BROMO-2-METHYL-4-{3-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE is C19H16BrN5S with a molecular weight of approximately 420.32 g/mol. The compound features a quinoline backbone substituted at the 2 and 6 positions with a methyl and bromo group respectively, along with a triazolothiadiazole moiety at position 4.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole ring system exhibit significant antimicrobial properties. A study highlighted that various derivatives of thiadiazole demonstrate activity against bacteria and fungi, suggesting that 6-BROMO-2-METHYL-4-{3-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE may possess similar effects due to its structural components .
Anticancer Properties
Compounds with a triazole or thiadiazole structure have shown promising anticancer activities. For example, derivatives have been tested against various cancer cell lines demonstrating IC50 values below 10 μM in several cases . The mechanism of action often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | <10 |
| Compound B | A-549 | <10 |
| Compound C | SSMC-7721 | <10 |
Anti-inflammatory Activity
Thiadiazole derivatives are also recognized for their anti-inflammatory properties. These compounds can inhibit inflammatory pathways and cytokine production. The presence of the quinoline structure may enhance these effects by modulating multiple signaling pathways .
Anticonvulsant Activity
Some studies have indicated that compounds similar to 6-BROMO-2-METHYL-4-{3-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE may exhibit anticonvulsant effects. Research into related thiadiazoles has shown potential for developing new anticonvulsant agents based on their ability to affect neuronal excitability .
The biological activity of this compound is likely due to its ability to interact with specific biological targets such as enzymes and receptors involved in disease processes. For instance:
- Enzyme Inhibition : Compounds like this can inhibit enzymes critical for cancer cell survival.
- Receptor Modulation : Interaction with receptors involved in inflammation can lead to reduced inflammatory responses.
Case Studies
Several studies have evaluated the biological activities of related compounds:
- Anticancer Study : A series of thiadiazole derivatives were synthesized and screened against various cancer cell lines. The most potent compounds showed significant antiproliferative activity with IC50 values indicating strong efficacy .
- Antimicrobial Study : Research demonstrated that certain triazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Q & A
Q. What synthetic methodologies are commonly employed to synthesize 6-bromo-2-methyl-4-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline?
The synthesis typically involves multi-step reactions starting with halogenated intermediates. For example, cyclocondensation of substituted anilines with thiocarbohydrazide under reflux conditions in glacial acetic acid is a key step, followed by recrystallization in ethanol to isolate the product. Thin-layer chromatography (TLC) using cyclohexane:ethyl acetate (2:1) is recommended for purity verification .
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
A combination of FT-IR (to identify functional groups like C=O, C=N, and C-Br), <sup>1</sup>H/<sup>13</sup>C NMR (to map proton environments and aromatic systems), and mass spectrometry (EIMS for molecular ion peaks) is essential. X-ray crystallography further validates the crystal structure, with data deposited in repositories like the Cambridge Crystallographic Data Centre .
Q. How is the purity of the compound assessed during synthesis?
Purity is monitored via TLC on silica gel G-plates using mobile phases such as n-hexane:ethyl acetate (6:4) or cyclohexane:ethyl acetate (2:1). UV chambers and Rf values (e.g., 0.60) are used to confirm homogeneity .
Advanced Research Questions
Q. What strategies can optimize the synthetic yield of this compound, particularly in cyclocondensation steps?
Yield optimization may involve:
- Solvent selection : Refluxing in glacial acetic acid enhances reaction efficiency.
- Catalyst screening : Acidic or basic catalysts can accelerate cyclization.
- Temperature control : Prolonged heating (3–4 hours) ensures complete ring closure. Evidence from analogous triazolo-thiadiazole syntheses shows yields up to 76% under similar conditions .
Q. How can computational modeling guide the analysis of structure-activity relationships (SAR) for this compound?
Density functional theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and dock the compound into target protein pockets (e.g., antiproliferative targets like tubulin). This aligns with theoretical frameworks linking substituent effects (e.g., bromo, methyl groups) to bioactivity .
Q. What experimental variables influence discrepancies in reported biological activity data (e.g., antiproliferative IC50 values)?
Variability may arise from:
- Cell line specificity : Use of different cancer models (e.g., HeLa vs. MCF-7).
- Assay conditions : MTT assay parameters (incubation time, DMSO concentration) affect cell viability measurements.
- Compound solubility : Pre-treatment with DMSO and dilution in culture medium must be standardized .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns)?
Advanced techniques include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions.
- Variable-temperature NMR : Mitigates rotational barriers causing split peaks.
- X-ray crystallography : Provides unambiguous confirmation of substituent positioning .
Q. What methodologies are recommended for studying the compound’s pharmacokinetic properties?
- In vitro metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation.
- Plasma protein binding studies : Equilibrium dialysis or ultrafiltration to measure free drug fractions.
- Permeability assays : Caco-2 cell monolayers predict intestinal absorption .
Methodological Frameworks
Q. How should researchers design experiments to link this compound’s activity to a theoretical model (e.g., enzyme inhibition)?
Follow a hypothesis-driven approach:
Q. What statistical methods are critical for analyzing dose-response data in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
